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Compound of Interest

Compound Name:

Tert-butyl 3-oxo-2,8-

diazaspiro[4.5]decane-8-

carboxylate

Cat. No.: B061883 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a

comparative analysis of the X-ray crystallographic data for key structural analogues of 8-Boc-3-

oxo-2,8-diazaspiro[4.5]decane, a scaffold of significant interest in medicinal chemistry. Due to

the absence of publicly available crystallographic data for the title compound, this guide

leverages data from structurally related spirocyclic systems to offer valuable insights into their

conformational properties and packing arrangements.

The spirocyclic framework of diazaspiro[4.5]decanes imparts a rigid, three-dimensional

topology that is attractive for the design of novel therapeutics. The precise orientation of

substituents on this scaffold can significantly influence biological activity. While experimental

data for 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane remains elusive, analysis of analogous

structures provides a robust foundation for understanding its likely solid-state conformation.

Comparative Crystallographic Data
To facilitate a clear comparison, the crystallographic data for two analogues, 2-

Azaspiro[4.5]decan-3-one and 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, are

summarized below. These compounds share the core spiro[4.5]decane framework, offering a

valuable comparative lens.
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Parameter
2-Azaspiro[4.5]decan-3-
one[1]

4-(Pyrimidin-2-yl)-1-thia-4-
azaspiro[4.5]decan-3-
one[2]

CCDC Number 217736 Not specified

Chemical Formula C₉H₁₅NO C₁₂H₁₅N₃OS

Formula Weight 153.22 249.33

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 6.2466 (2) 6.2466 (2)

b (Å) 8.6748 (2) 8.6748 (2)

c (Å) 15.556 (5) 22.0439 (6)

α (°) 90 90

β (°) 95.698 (1) 95.698 (1)

γ (°) 90 90

Volume (Å³) 836.9 (4) 1188.61 (6)

Z 4 4

Temperature (K) 120 120

Experimental Protocol: Single-Crystal X-ray
Diffraction
The following provides a generalized, yet detailed, methodology for the structural determination

of small organic molecules like the diazaspiro[4.5]decane derivatives discussed, by single-

crystal X-ray diffraction.

1. Crystal Growth:
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Single crystals of the target compound are typically grown by slow evaporation of a saturated

solution.

A variety of solvents and solvent mixtures should be screened, including but not limited to

ethanol, methanol, ethyl acetate, and hexane.

The process is carried out at a constant temperature in a vibration-free environment to

promote the formation of high-quality, single crystals suitable for diffraction.

2. Data Collection:

A suitable crystal is selected and mounted on a goniometer head.

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-

ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

The crystal is maintained at a low temperature (typically 100-120 K) during data collection to

minimize thermal vibrations and potential radiation damage.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space

group.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined against the experimental data using full-matrix least-

squares techniques.

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located

in the difference Fourier map or placed in calculated positions and refined using a riding

model.
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The final refined structure is validated using crystallographic software to check for geometric

reasonability and potential errors.

Experimental Workflow
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Caption: A generalized workflow for single-crystal X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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